molecular formula C20H22ClN5O2 B2853299 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 922110-86-9

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2853299
CAS RN: 922110-86-9
M. Wt: 399.88
InChI Key: PHKUEDRTKCSHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of amines with other organic compounds . The specific synthesis process for this compound is not detailed in the available literature.

Scientific Research Applications

Antiviral Research

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their antiviral properties. Compounds with similar structures have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the chlorobenzyl group could potentially enhance these properties, making this compound a candidate for further antiviral drug development.

Anti-inflammatory and Analgesic Development

The pyrazolo[3,4-d]pyrimidine core is structurally similar to other compounds that have demonstrated anti-inflammatory and analgesic activities . This suggests that the compound could be synthesized and screened for potential use in treating inflammatory conditions and pain management.

Cancer Therapeutics

Compounds with the pyrazolo[3,4-d]pyrimidine moiety have been associated with antiproliferative effects, making them of interest in cancer research. They could be used to inhibit the growth of cancer cells, particularly in solid tumors where such compounds have shown promise .

Antimicrobial Applications

Indole derivatives, which share some structural similarities with the compound , are known for their broad-spectrum antimicrobial activities. This compound could be explored for its potential use as a new class of antimicrobial agent, possibly effective against drug-resistant strains .

Antidiabetic Agents

The structural complexity of the compound suggests that it could interact with various biological targets. Similar structures have been investigated for their potential to act as antidiabetic agents, providing a new approach to managing diabetes through modulation of biological pathways .

Antimalarial Agents

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimalarial properties. Given the urgent need for new antimalarial drugs, this compound could be a valuable addition to the arsenal against malaria, especially in regions with drug-resistant strains .

Agricultural Chemicals

Similar compounds have shown activity as insecticides and fungicides. The chlorobenzyl group in this compound could be key in providing aphicidal and antifungal activities, which could lead to the development of new agricultural chemicals to protect crops .

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition or activation . The compound’s interaction with its targets could lead to changes in the target’s function, which could result in a therapeutic effect.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that similar compounds have shown issues with metabolism in vivo, leading to rapid clearance and low oral bioavailability . This could suggest that the compound might have similar pharmacokinetic properties.

Result of Action

Similar compounds have shown significant biological activities against various cell lines . This suggests that the compound could potentially have similar effects.

properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c21-16-7-3-4-14(10-16)12-25-13-23-18-17(20(25)28)11-24-26(18)9-8-22-19(27)15-5-1-2-6-15/h3-4,7,10-11,13,15H,1-2,5-6,8-9,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKUEDRTKCSHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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